molecular formula C27H40N4O B2485844 N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline CAS No. 438538-73-9

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline

Cat. No.: B2485844
CAS No.: 438538-73-9
M. Wt: 436.644
InChI Key: FGTQEUXJKFEIEW-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline: is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a benzotriazole moiety linked to an aniline group through a methylene bridge, with a tetradecyloxy substituent on the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline typically involves the following steps:

    Formation of Benzotriazole-1-methanol: Benzotriazole is reacted with formaldehyde to form benzotriazole-1-methanol.

    N-Alkylation: Benzotriazole-1-methanol is then reacted with 2-(tetradecyloxy)aniline in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and UV stability.

Biology and Medicine:

    Antimicrobial Agents: Benzotriazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.

    Drug Development: The compound can be explored for its potential as a pharmacophore in drug design and development.

Industry:

    Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, making this compound useful in protecting metals from corrosion.

    UV Stabilizers: The compound can be used as a UV stabilizer in plastics and coatings to prevent degradation due to UV exposure.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. The tetradecyloxy substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

  • N-(1H-benzotriazol-1-ylmethyl)benzamide
  • N-(1H-benzotriazol-1-ylmethyl)formamide

Comparison:

  • N-(1H-benzotriazol-1-ylmethyl)benzamide: This compound lacks the tetradecyloxy substituent, making it less lipophilic compared to N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline. It may have different solubility and interaction properties.
  • N-(1H-benzotriazol-1-ylmethyl)formamide: This compound has a formamide group instead of the aniline moiety, leading to different chemical reactivity and potential applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-tetradecoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-32-27-21-16-14-19-25(27)28-23-31-26-20-15-13-18-24(26)29-30-31/h13-16,18-21,28H,2-12,17,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTQEUXJKFEIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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